6,7-dihydroxy-4-methyl-1H-quinolin-2-one
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Overview
Description
The compound “6,7-dihydroxy-4-methyl-1H-quinolin-2-one” belongs to the class of quinolones . Quinolones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of quinolones has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of quinolone systems have been carried out in the classical and non-classical conditions .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications
Anticorrosive Properties
Quinoline and its derivatives, including 6,7-dihydroxy-4-methyl-1H-quinolin-2-one, have been identified as potent anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in protecting materials in harsh environments, making quinoline derivatives crucial in the development of new anticorrosive agents (Verma et al., 2020).
Therapeutic Potential
Quinoline derivatives exhibit a broad spectrum of therapeutic activities. They have been the focus of numerous patents for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This reflects the versatility of quinoline as a core structure for the development of new chemotherapeutic agents, highlighting its significant potential in medicinal chemistry (Hussaini, 2016).
Immune Response Modulation
Compounds such as imiquimod, belonging to the class of imidazoquinolinamines, which are structurally related to quinoline derivatives, have been shown to activate the immune system through localized induction of cytokines. This property makes them effective in treating various cutaneous diseases and highlights the potential of quinoline derivatives in immune response modulation (Syed, 2001).
Future Directions
Properties
IUPAC Name |
6,7-dihydroxy-4-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(14)11-7-4-9(13)8(12)3-6(5)7/h2-4,12-13H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAJFTVUZYRAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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